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Executive Summary

BMS-986449 is an investigational, orally bioavailable small molecule classified as a Cereblon
E3 Ligase Modulatory Drug (CELMoD) and a molecular glue degrader.[1][2][3] Its mechanism
of action centers on the selective, Cereblon-dependent proteasomal degradation of the Ikaros
family transcription factors Helios (IKZF2) and Eos (IKZF4).[1][2][3] This targeted degradation
primarily occurs within regulatory T cells (Tregs), leading to their reprogramming and the
enhancement of anti-tumor immune responses.[3] BMS-986449 is currently under investigation
in clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in
combination with other immunotherapies.[2][4][5][6]

Core Mechanism of Action: Molecular Glue-
Mediated Degradation

BMS-986449 functions by hijacking the body's natural protein disposal system, the ubiquitin-
proteasome system. It acts as a "molecular glue” to induce proximity between the E3 ubiquitin
ligase Cereblon (CRBN) and the neo-substrates IKZF2 and IKZF4. This induced proximity
leads to the polyubiquitination of IKZF2 and IKZF4, marking them for degradation by the
proteasome.

The key steps in the mechanism of action are as follows:
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Binding to Cereblon: BMS-986449 binds to the Cereblon (CRBN) E3 ubiquitin ligase
complex.

Ternary Complex Formation: This binding alters the substrate specificity of CRBN, promoting
the recruitment of IKZF2 and IKZF4 to form a ternary complex (CRBN-BMS-986449-
IKZF2/4).

Polyubiquitination: Within this complex, IKZF2 and IKZF4 are polyubiquitinated.

Proteasomal Degradation: The ubiquitin tags are recognized by the proteasome, leading to
the degradation of IKZF2 and IKZF4.

Treg Reprogramming and Enhanced Anti-Tumor Immunity: The degradation of these key
transcription factors in Tregs leads to a shift in their phenotype, reducing their
immunosuppressive function and thereby augmenting the anti-tumor immune response.

Signaling Pathway Diagram
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Caption: Mechanism of action of BMS-986449 as a molecular glue degrader.
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Quantitative Data

While specific binding affinities and degradation potencies for BMS-986449 are not extensively
published, data from a Bristol Myers Squibb patent on related molecular glue degraders
provide representative values. Additionally, preclinical studies on BMS-986449 have
demonstrated its in vivo activity.

Table 1: In Vitro Degradation Potency of a Representative IKZF2/4 Degrader

Compound Cell Line Target DC50 (nM) Dmax (%) Assay Type
Exemplified Flow
Jurkat IKZF2 34 91
Compound Cytometry
IKZF1 1200 69
IKZF3 3005 61
IL-2
Flow
Stimulated IKZF2 59 98
Cytometry
Human Tregs
IKZF4 203 62
IKZF1 3788 67
IKZF3 >10000 35
Data from a

Bristol Myers
Squibb patent
for a
representativ
e compound,
not confirmed
to be BMS-
986449.[7]

Table 2: In Vivo Degradation and Efficacy of BMS-986449

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://www.bioworld.com/articles/718595-molecular-glue-degraders-described-in-bristol-myers-squibb-patent?v=preview
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Target Tumor Growth
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Degradation Inhibition (TGI)
>80%
degradation of

Cynomolgus o

0.3 mg/kg, QD Helios in N/A N/A

Monkey . .
circulating Tregs
over 24h

Data from AACR

Annual Meeting
2025 abstract.[3]

[°]

Experimental Protocols

Detailed protocols for BMS-986449 are not publicly available. However, based on studies of
similar IKZF2 molecular glue degraders, the following methodologies are representative of the
key experiments used to characterize this class of compounds.

In Vitro Protein Degradation Assay (HiBIT Assay)

This assay quantifies the degradation of a target protein in live cells.

Cell Line Generation: Engineer cell lines (e.g., HEK293) to express the target protein (IKZF2,
IKZF4, etc.) tagged with a small HIiBIiT peptide using a system like the FLP-IN system.

o Cell Plating: Seed the engineered cells in 96-well plates.

o Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., BMS-
986449) for a specified duration (e.g., 24 hours).

» Lysis and Detection: Lyse the cells and add the LgBIT protein, which binds to the HiBIT tag to
form a functional Nano-luciferase enzyme. Add the luciferase substrate.

o Data Acquisition: Measure the resulting luminescence using a plate reader. The signal is
proportional to the amount of remaining HiBiT-tagged protein.
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o Data Analysis: Plot the luminescence signal against the compound concentration and fit to a
dose-response curve to determine the DC50 (concentration at which 50% of the protein is
degraded) and Dmax (maximum percentage of degradation).

Cereblon Binding Assay (HTRF)

This competitive binding assay determines the affinity of a compound for Cereblon.
e Reagents:

o GST-tagged human Cereblon protein

o Thalidomide-Red (fluorescent ligand)

o Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

o Assay Procedure:

[e]

Add the test compound to a low-volume 384-well plate.

(¢]

Add the GST-tagged Cereblon protein.

[¢]

Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalidomide-
Red.

[¢]

Incubate at room temperature.

o Detection: Read the plate on an HTRF-compatible reader, measuring the emission at 665
nm (acceptor) and 620 nm (donor).

e Principle: In the absence of a competitor, the binding of Thalidomide-Red to Cereblon brings
the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. A test
compound that binds to Cereblon will displace Thalidomide-Red, leading to a decrease in the
FRET signal.

o Data Analysis: Calculate the IC50 value from the dose-response curve.

In Vivo Tumor Growth Inhibition Studies

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

Animal Model: Use syngeneic tumor models in humanized CRBN knock-in mice (to ensure
the mouse model is responsive to human-active CELMoDs).

o Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38 colon adenocarcinoma)
into the flanks of the mice.

o Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups
(e.g., vehicle control, BMS-986449 as a monotherapy, anti-PD1 antibody, combination of
BMS-986449 and anti-PD1).

e Dosing: Administer BMS-986449 orally, once daily. Administer antibodies via intraperitoneal
injection as per the established schedule.

e Tumor Measurement: Measure tumor volume with calipers at regular intervals.

o Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative
to the vehicle control. Monitor animal survival.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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